molecular formula C22H26N2O5S B2414811 2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 1207053-00-6

2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2414811
CAS RN: 1207053-00-6
M. Wt: 430.52
InChI Key: XNRBGSPJHDFFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It includes an isopropylsulfonyl group attached to a phenyl ring, a methoxy group, and a 2-oxopyrrolidin-1-yl group attached to another phenyl ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and aromatic rings. These groups will have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the functional groups present in its structure. For instance, the phenyl rings could participate in electrophilic aromatic substitution reactions, while the isopropylsulfonyl and methoxy groups might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of aromatic rings and polar functional groups might make the compound relatively stable and could affect its solubility in different solvents .

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters, including alkyl boronic esters, are valuable building blocks in organic synthesis. While functionalizing deboronation protocols are well-established, protodeboronation has received less attention. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol.

Phenyl Boronic Acid (PBA) Derivatives

Phenyl boronic acid (PBA) derivatives play a crucial role in chemical biology and materials science. Researchers have synthesized modular and functional PBA-BODIPY dyes by merging the versatility of 3,5-dichloro-BODIPY derivatives with the receptor-like ability of the PBA moiety . These dyes exhibit promising properties for various applications, including sensing, imaging, and drug delivery.

5-HT6 Receptor Ligands

A series of novel 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives were designed and synthesized via a hybridization strategy of idalopirdine and SB-271046. Among these compounds, C14, which features a difluoromethyl group at the C3 position on the indole scaffold, exhibited significantly increased affinity for the 5-HT6 receptor (up to 10-fold improvement) compared to the parent compounds . Such ligands hold promise for potential therapeutic applications related to the 5-HT6 receptor.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical substance, appropriate safety measures should be taken when handling it .

Future Directions

The study and application of such compounds are often driven by their potential uses in fields like medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in drug development .

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-15(2)30(27,28)18-9-6-16(7-10-18)13-21(25)23-17-8-11-20(29-3)19(14-17)24-12-4-5-22(24)26/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRBGSPJHDFFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.